molecular formula C9H12O4 B2541920 5-Isopropoxymethyl-furan-2-carboxylic acid CAS No. 854703-57-4

5-Isopropoxymethyl-furan-2-carboxylic acid

Cat. No.: B2541920
CAS No.: 854703-57-4
M. Wt: 184.191
InChI Key: HBDDCMSVPCBCBE-UHFFFAOYSA-N
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Description

5-Isopropoxymethyl-furan-2-carboxylic acid is an organic compound with the molecular formula C₉H₁₂O₄ and a molecular weight of 184.19 g/mol . It is a derivative of furan, a heterocyclic organic compound, and contains an isopropoxymethyl group attached to the furan ring. This compound is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropoxymethyl-furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Isopropoxymethyl-furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Isopropoxymethyl-furan-2-carboxylic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Isopropoxymethyl-furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isopropoxymethyl-furan-2-carboxylic acid is unique due to its specific functional groups and the resulting chemical properties.

Properties

IUPAC Name

5-(propan-2-yloxymethyl)furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-6(2)12-5-7-3-4-8(13-7)9(10)11/h3-4,6H,5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDDCMSVPCBCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=CC=C(O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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